Methyl 2-Bromo-5-iodobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOJHDXDOIEMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Bromo 5 Iodobenzoate and Analogs
Direct Esterification Routes from Halogenated Benzoic Acids
A primary and straightforward method for preparing Methyl 2-Bromo-5-iodobenzoate is the direct esterification of 2-Bromo-5-iodobenzoic acid.
Fischer-Speier esterification is a classic and widely employed method for converting carboxylic acids to esters. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com In the context of this compound synthesis, 2-Bromo-5-iodobenzoic acid is reacted with methanol (B129727), typically under reflux conditions, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comrsc.org The reaction proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the methanol. masterorganicchemistry.com Subsequent elimination of water yields the desired ester. masterorganicchemistry.com To drive the equilibrium towards the product side, an excess of methanol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com
For instance, a mixture of 2-Bromo-5-iodobenzoic acid in methanol with a catalytic amount of sulfuric acid can be heated at reflux to produce this compound. rsc.org This method is advantageous due to the relatively inexpensive reagents and straightforward procedure.
| Reactants | Reagents | Product | Reference |
| 2-Bromo-5-iodobenzoic acid, Methanol | Sulfuric Acid (catalyst) | This compound | rsc.org |
Aromatic Functionalization Strategies
Another key approach involves the sequential introduction of the bromo and iodo substituents onto a benzoate (B1203000) precursor. The regioselectivity of these halogenation reactions is crucial for the successful synthesis of the target molecule.
Regioselective bromination is a critical step in the synthesis of various halogenated aromatic compounds. In the synthesis of related analogs, directing groups play a pivotal role in controlling the position of bromination. For example, in the synthesis of methyl 6-bromoindolyl-3-acetate, electron-withdrawing groups were introduced to direct the bromination to the desired C6-position. nih.gov While not a direct synthesis of this compound, this highlights the principle of using directing groups to achieve regioselectivity.
In a different context, the bromination of certain aromatic substrates can be achieved with high regioselectivity using N-bromosuccinimide (NBS) in the presence of an acid catalyst. researchgate.net The choice of solvent and reaction conditions can also influence the outcome of the bromination.
The introduction of an iodine atom at a specific position on the benzene (B151609) ring can be effectively achieved through diazotization of an amino group, followed by a Sandmeyer-type reaction. This method is particularly useful for synthesizing iodoarenes that are not easily accessible through direct iodination. ijcce.ac.ir
The process begins with the diazotization of an aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (typically 0-5 °C) to form a diazonium salt. ijcce.ac.irchemicalbook.com This intermediate is then treated with a solution of potassium iodide (KI), which displaces the diazonium group with iodine. ijcce.ac.irchemicalbook.com This reaction is a reliable method for introducing iodine with high regioselectivity. For example, 2-amino-5-bromobenzoic acid can be converted to 5-bromo-2-iodobenzoic acid through this diazotization-iodination sequence, which can then be esterified to yield this compound. chemicalbook.com
A patent describes a process where 2-amino-5-bromobenzoic acid is treated with sodium nitrite and hydrochloric acid, followed by potassium iodide to yield 5-bromo-2-iodobenzoic acid with a yield of 87%. chemicalbook.comsmolecule.com
| Starting Material | Reagents | Intermediate | Yield | Reference |
| 2-Amino-5-bromobenzoic acid | 1. NaNO₂, HCl (0°C)2. KI (90°C) | 5-Bromo-2-iodobenzoic acid | 87% | chemicalbook.comsmolecule.com |
Multi-Step Conversions from Precursors
Complex organic molecules like this compound are often synthesized through multi-step reaction sequences starting from readily available precursors.
A common and versatile starting point for the synthesis of this compound is from aminobenzoic acid derivatives. This approach allows for the sequential and regioselective introduction of the halogen atoms.
A typical synthetic route starts with an aminobenzoic acid. For instance, a process for a related compound, 2-bromo-5-iodobenzyl alcohol, involves the iodination of o-toluidine (B26562) (2-methylaniline), followed by diazotization and bromination, and subsequent reactions. google.com A similar strategy can be envisioned for this compound.
A more direct route starting from an aminobenzoic acid ester would involve the following steps:
Iodination: An aminobenzoic acid ester, such as methyl 2-aminobenzoate, can be iodinated. For example, a patented method describes the iodination of methyl anthranilate using potassium iodide and potassium iodate (B108269) to yield methyl 2-amino-5-iodobenzoate.
Diazotization and Bromination: The resulting amino-iodobenzoate can then undergo a Sandmeyer reaction. The amino group is converted to a diazonium salt using sodium nitrite and an acid, which is then displaced by a bromine atom using a copper(I) bromide catalyst.
Sequential Halogenation and Esterification
A primary and straightforward method for the synthesis of this compound involves the direct esterification of its corresponding carboxylic acid precursor, 2-Bromo-5-iodobenzoic acid. This transformation is a classic example of sequential synthesis, where the halogenation of the aromatic ring precedes the final esterification step.
In a typical laboratory procedure, 2-Bromo-5-iodobenzoic acid is dissolved in an anhydrous alcohol, such as methanol, which serves as both the solvent and the reactant. nih.gov The reaction mixture is initially cooled, often in an ice bath, before the dropwise addition of an esterification agent like thionyl chloride (SOCl₂). nih.gov The thionyl chloride activates the carboxylic acid by converting it into a more reactive acyl chloride intermediate. Following the addition, the reaction is heated to reflux for an extended period, typically around 16 hours, to drive the reaction to completion. nih.gov This process efficiently yields the desired this compound. nih.gov
| Reagent/Condition | Purpose/Parameter | Reference |
| 2-Bromo-5-iodobenzoic acid | Starting Material | nih.gov |
| Anhydrous Methanol (MeOH) | Reactant and Solvent | nih.gov |
| Thionyl Chloride (SOCl₂) | Esterification Agent | nih.gov |
| Ice Bath | Initial Cooling | nih.gov |
| Reflux | Reaction Condition | nih.gov |
| 16 hours | Reaction Time | nih.gov |
An alternative synthetic sequence begins with a different starting material, such as methyl anthranilate. This route involves a multi-step process that first introduces the halogen atoms before the final ester is formed. The synthesis proceeds through:
Iodination : The process begins with the iodination of methyl anthranilate.
Bromination via Sandmeyer Reaction : The amino group is then converted to a bromine atom through a diazotization reaction followed by treatment with a bromide source.
Esterification : The resulting halogenated benzoic acid is then esterified to produce the final product.
Advanced Synthetic Approaches (e.g., transition-metal catalyzed routes)
The distinct reactivity of the C-Br and C-I bonds in this compound and its analogs makes them ideal substrates for advanced synthetic methods, particularly transition-metal catalyzed cross-coupling reactions. These reactions allow for the selective formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures.
Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are prominently featured in the functionalization of these dihalogenated benzoates. In this type of reaction, an aryl halide or triflate is coupled with an organoboron compound, such as a boronic acid or ester. For instance, an analog like methyl 2-bromo-6-iodobenzoate can be selectively reacted with an arylboronic acid in the presence of a palladium catalyst, such as bis-triphenylphosphine palladium dichloride (PdCl₂(PPh₃)₂), and a base to form substituted biphenyl (B1667301) derivatives. rsc.org The higher reactivity of the carbon-iodine bond typically allows for selective coupling at that position while leaving the carbon-bromine bond intact for potential subsequent transformations.
More recent advancements include copper-catalyzed cross-coupling reactions. Research has explored the copper-catalyzed coupling of iodobenzoates with reagents like bromozinc-difluorophosphonate. ub.edu Computational studies using Density Functional Theory (DFT) have been employed to understand the reaction mechanism, revealing that a Zn(II) byproduct formed early in the reaction can act as an anchor for the benzoate substrate, facilitating the catalytic cycle for both ortho- and para-substituted iodobenzoates. ub.edu
| Reaction Type | Catalyst System (Example) | Substrates | Product Type | Reference |
| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂, Na₂CO₃ | Methyl 2-bromo-6-iodobenzoate, (4-methoxyphenyl)boronic acid | Biphenyl derivative | rsc.org |
| Copper-Catalyzed Cross-Coupling | Copper catalyst with phenanthroline ligand | Iodobenzoates, Bromozinc-difluorophosphonate | Aryldifluorophosphonates | ub.edu |
Preparation within Complex Ligand Synthesis
This compound and its structural isomers serve as critical building blocks in the multi-step synthesis of complex ligands designed for transition-metal catalysis and biological applications. The strategic placement of two different halogen atoms allows for sequential, site-selective modifications using catalytic methods.
One prominent application is in the synthesis of novel ligands for ionotropic glutamate (B1630785) receptors. In one such synthesis, a related analog, methyl-3-iodobenzoate, is coupled with a proline-derived amide using a palladium-catalyzed C-H activation-arylation protocol. nih.gov This key step, which utilizes palladium(II) acetate (B1210297) as the catalyst, forges a new aryl-carbon bond, installing the functionalized benzoate ring onto the core structure of the ligand. nih.gov
Similarly, these halogenated esters are instrumental in creating N-Biphenyl pyrrolidine (B122466) derivatives, which themselves are employed as ligands in palladium-catalyzed amination reactions. rsc.org The synthesis of the ligand scaffold begins with a Suzuki-Miyaura cross-coupling. For example, 2-iodo-4-nitro-fluorobenzene can be coupled with a boronic acid using a palladium catalyst to produce a 2'-bromo-biphenyl intermediate. rsc.org This intermediate undergoes further transformations to yield the final sophisticated ligand structure. rsc.org These examples underscore the utility of dihalogenated benzoates as foundational components in constructing highly specialized and complex molecular tools. nih.govrsc.org
Reaction Chemistry and Mechanistic Insights of Methyl 2 Bromo 5 Iodobenzoate Derivatives
Palladium-Catalyzed Cross-Coupling Reactions
The presence of two different halogen atoms at positions amenable to palladium-catalyzed cross-coupling reactions makes Methyl 2-bromo-5-iodobenzoate a particularly useful substrate for the construction of complex molecular architectures. The greater reactivity of the C-I bond compared to the C-Br bond in the key oxidative addition step to a Pd(0) center allows for selective transformations.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids. This compound is an excellent substrate for sequential or one-pot, two-fold Suzuki-Miyaura reactions to synthesize para-terphenyl derivatives. nih.govresearchgate.net
Research has demonstrated that the iodine substituent at the C-2 position reacts preferentially over the bromine substituent at the C-5 position. This selective reactivity allows for a controlled, stepwise arylation. For instance, in a ligand-free, heterogeneous system using a Pd/C catalyst, the first coupling with an aryl boronic acid occurs at the C-2 position. A subsequent coupling at the C-5 position can be achieved under more forcing conditions, such as higher temperatures. This methodology has been used to prepare a series of novel p-terphenyl (B122091) derivatives in good to excellent yields (78-91%). nih.govresearchgate.net The reaction is typically carried out using a base such as potassium carbonate in a solvent mixture like DMF/H₂O or acetonitrile. researchgate.net
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd/C (10) | K₂CO₃ | CH₃CN | 80 | - | researchgate.net |
| 2 | 4-Methylphenylboronic acid | Pd/C (10) | K₂CO₃ | CH₃CN | 80 | - | researchgate.net |
| 3 | 4-Methoxyphenylboronic acid | Pd/C (10) | K₂CO₃ | CH₃CN | 80 | - | researchgate.net |
| 4 | Various aryl boronic acids | Pd/C (5) | K₂CO₃ | DMF/H₂O | 150 | 78-91 | nih.gov |
Table 1: Conditions and Yields for Two-fold Suzuki-Miyaura Coupling of this compound.
The structures of the resulting p-terphenyl derivatives have been confirmed by various analytical techniques, including ¹H and ¹³C NMR spectroscopy and mass spectrometry. researchgate.net The superior yields obtained with this compound compared to monohalogenated analogues highlight its utility in synthesizing complex aromatic systems.
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.org this compound is a valuable substrate for such cross-coupling reactions. myskinrecipes.com
Drawing parallels from the closely related compound 3-bromo-5-iodobenzoic acid, which undergoes Sonogashira coupling to produce alkynylated derivatives, similar reactivity is expected for its methyl ester. cymitquimica.comsigmaaldrich.com Given the reactivity hierarchy of aryl halides in Sonogashira couplings (I > Br), selective alkynylation at the C-2 position of this compound can be anticipated under controlled conditions. This allows for the introduction of an alkyne moiety while preserving the bromine atom for subsequent transformations. Studies on methyl 2-iodobenzoate (B1229623) show its successful Sonogashira alkynylation with terminal acetylenes to yield methyl 2-(alk-1-yn-1-yl)benzoates. researchgate.net This further supports the feasibility of selectively reacting the C-I bond of this compound.
The Heck reaction is a palladium-catalyzed method for the olefination of aryl halides, forming a new carbon-carbon bond between the aryl group and an alkene. cdnsciencepub.comresearchgate.net The reactivity of the halide in the Heck reaction follows the order I > Br > Cl, which again allows for regioselective functionalization of this compound.
The related precursor, 3-bromo-5-iodobenzoic acid, has been utilized as a starting material in a synthesis involving a regioselective Heck cross-coupling reaction. cymitquimica.comsigmaaldrich.com This suggests that this compound would similarly undergo olefination preferentially at the C-2 position. The synthesis of the anti-asthma agent Singulair™ involves a key step where methyl 2-iodobenzoate undergoes a Heck reaction with an allylic alcohol, demonstrating the utility of this type of substrate in the synthesis of fine chemicals. rug.nlrug.nl Ligandless catalyst systems, such as Pd(OAc)₂, or heterogeneous catalysts like Pd/C can be employed, particularly with reactive aryl iodides. rug.nl
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. whiterose.ac.uk In this compound, the methyl ester (-CO₂Me) is an electron-withdrawing group that can activate the ring towards nucleophilic attack.
The bromine atom, being more electronegative and positioned ortho to the activating ester group, is a potential site for SNAr, although the iodine is also a possible leaving group. Research involving derivatives of this compound has shown the occurrence of SNAr reactions. doi.org In similar halogenated aromatic compounds, the bromine atom can be replaced by various nucleophiles. smolecule.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. whiterose.ac.uk
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution involves the reaction of an electrophile with an aromatic ring. The existing substituents on the benzene (B151609) ring of this compound dictate the position of further substitution. The bromo and iodo substituents are deactivating but ortho, para-directing, while the methyl ester group is strongly deactivating and meta-directing.
The combined effect of these groups makes further electrophilic substitution challenging and directs incoming electrophiles to the C-4 and C-6 positions. For example, the synthesis of this compound can involve an electrophilic bromination step on an iodinated precursor, using reagents like N-bromosuccinimide (NBS) with a catalytic amount of an acid or iron catalyst, which highlights the ring's capacity to undergo such reactions.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a fundamental organometallic reaction where a halogen atom is swapped with a metal, typically lithium or magnesium. acs.orguni-muenchen.de This reaction is commonly used to generate aryllithium or Grignard reagents, which are powerful nucleophiles for forming new carbon-carbon or carbon-heteroatom bonds.
In this compound, the exchange occurs preferentially with the iodine atom due to the weaker C-I bond compared to the C-Br bond. Treating the compound with an organolithium reagent like n-butyllithium or t-butyllithium at low temperatures would selectively generate a lithiated species at the C-5 position. This organometallic intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of functional groups, leaving the bromine atom at C-2 intact for subsequent cross-coupling reactions. This orthogonal reactivity is a cornerstone of its utility in multi-step organic synthesis.
Chemo- and Regioselectivity in Transformations
The presence of two different halogen substituents on the aromatic ring of this compound imparts distinct reactivity profiles at the C-2 and C-5 positions, making it a valuable substrate for sequential and site-selective functionalization. The principles of chemo- and regioselectivity are critical in harnessing this potential, allowing for the controlled synthesis of complex molecular architectures. Chemoselectivity, in this context, refers to the preferential reaction of one halogen over the other, while regioselectivity pertains to the specific site of the reaction on the benzene ring.
The differential reactivity of the carbon-halogen bonds is the primary driver for selective transformations. In transition metal-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides follows the trend I > Br > Cl. shu.ac.uk This hierarchy is based on the bond dissociation energies of the carbon-halogen bonds and the relative ease with which they undergo oxidative addition to a low-valent metal center, such as palladium(0), which is a crucial step in many cross-coupling catalytic cycles. nih.govacs.org The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond, making it significantly more susceptible to oxidative addition.
This reactivity difference is prominently exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Research has demonstrated that this compound can undergo a highly selective two-fold Suzuki-Miyaura coupling. researchgate.net The first coupling reaction occurs chemoselectively at the more reactive C-2 position, which bears the iodo substituent. This initial reaction can be performed under relatively mild conditions, leaving the bromo group at the C-5 position intact. The resulting mon-arylated product can then be subjected to a second coupling reaction under more forcing conditions (e.g., higher temperature) to react the less reactive C-Br bond. researchgate.net
This stepwise functionalization allows for the synthesis of unsymmetrical para-terphenyl derivatives in a "one-pot" procedure by introducing different aryl boronic acids at each step. researchgate.net For instance, using a heterogeneous Pd/C catalyst without a phosphine (B1218219) ligand, this compound reacts with various aryl boronic acids to yield new p-terphenyl derivatives in good yields, ranging from 78–91%. researchgate.net The initial, more facile reaction at the C-I bond is followed by the coupling at the C-Br bond, showcasing precise chemo- and regiocontrol. researchgate.net
The following table summarizes the selective transformations observed in Suzuki-Miyaura cross-coupling reactions involving this compound.
| Reaction Step | Reacting Site (Halogen) | Typical Conditions | Product Type | Reported Yields | Reference |
| 1st Coupling | C-2 (Iodine) | Pd(0) catalyst, base, room temperature or 80°C | Biphenyl (B1667301) derivative | Not specified for single step | researchgate.net |
| 2nd Coupling | C-5 (Bromine) | Higher temperature (e.g., 150°C), continued reaction | p-Terphenyl derivative | 78–91% (overall for two-fold coupling) | researchgate.net |
Beyond Suzuki-Miyaura reactions, the differential reactivity of the halogens in this compound makes it a suitable building block for other selective transformations. For example, it has been utilized in C-H activation-arylation reactions, further highlighting its utility in constructing complex organic molecules through site-selective bond formation. nih.gov In Negishi cross-coupling reactions, which involve organozinc reagents, a similar chemoselectivity is often observed, where a palladium catalyst will preferentially activate the C-I bond over the C-Br bond, allowing for sequential functionalization. nih.govacs.orgrsc.org This predictable reactivity makes this compound a versatile tool for the regiocontrolled synthesis of poly-substituted aromatic compounds.
Applications in Advanced Organic Synthesis and Materials Science
Building Block for Complex Pharmaceutical Intermediates
Methyl 2-bromo-5-iodobenzoate is a versatile bifunctional building block in the synthesis of complex pharmaceutical intermediates. Its distinct halogen atoms, bromine and iodine, possess different reactivities, allowing for selective and sequential chemical transformations. This differential reactivity is particularly advantageous in multi-step syntheses, enabling the construction of intricate molecular architectures required for pharmacologically active compounds.
The compound serves as a crucial precursor in the synthesis of various complex organic molecules with potential therapeutic applications. Research has demonstrated its utility in drug development and medicinal chemistry. For instance, it is employed in the creation of para-terphenyl derivatives, which are structural motifs found in some natural products and pharmacologically active molecules. researchgate.net The synthesis of these derivatives from this compound can be achieved with high yields, highlighting its efficiency as a synthetic intermediate. researchgate.net
Furthermore, the structural framework of this compound is utilized in the development of compounds investigated for their potential anti-inflammatory and anticancer properties. The ability to selectively functionalize the molecule at the bromo and iodo positions allows for the introduction of various pharmacophores, leading to the generation of diverse libraries of compounds for biological screening. The core structure provided by this compound facilitates the exploration of structure-activity relationships, a critical aspect of modern drug discovery.
Precursor for Advanced Ligands and Coordination Chemistry
This compound serves as a valuable precursor for the synthesis of advanced ligands used in coordination chemistry. The presence of two different halogen atoms allows for stepwise and site-selective introduction of coordinating moieties through various cross-coupling reactions. This controlled functionalization is essential for designing ligands with specific spatial and electronic properties tailored for complexing with metal ions.
The resulting ligands, derived from this precursor, can be used to create coordination complexes with a wide range of applications, from catalysis to materials science. The ability to precisely control the ligand architecture is crucial for fine-tuning the properties of the resulting metal complexes.
Synthesis of Rare-Earth Complexes
The utility of benzoate (B1203000) derivatives in coordination chemistry extends to the formation of rare-earth complexes. While direct synthesis from this compound is a specific application, related structures demonstrate the principle. For example, 3-bromo-5-iodobenzoic acid, a closely related compound, has been used to synthesize new rare-earth complexes with general formulas like [Ln(3-Br-5-IBA)3phen]2, where Ln represents a rare-earth element such as Er, Tb, Dy, or Ho. researchgate.net These complexes are formed through a solution-precipitation method and exhibit interesting properties, including fluorescence. researchgate.net
Furthermore, research has documented the synthesis of RE(TriNOxR)(THF)x complexes (where RE is a rare-earth element) starting from methyl-2-bromo-5-iodobenzoate, highlighting its role as a precursor in this specialized area of coordination chemistry. amazonaws.com
Role in the Construction of Molecular Motors and Supramolecular Structures
This compound and similar halogenated aromatic compounds are valuable building blocks in the construction of molecular motors and complex supramolecular structures. The halogens serve as handles for further chemical modifications, such as cross-coupling reactions, which are essential for assembling the intricate components of these nanoscale machines. nih.govacs.org
The synthesis of molecular motors often involves the creation of overcrowded alkenes, and the starting materials for these are typically ketone-based top and bottom halves. nih.gov The functionalization of these halves with halogens, like bromine and iodine, provides strategic points for connecting different molecular fragments or for introducing groups that can tune the motor's properties. acs.org While not always a direct starting material, the methodologies for synthesizing these components often rely on precursors with similar substitution patterns to this compound. The ability to selectively react one halogen over the other is a key advantage in the stepwise assembly of these complex architectures.
Precursor for Specialty Chemicals and Functional Materials
This compound is a key intermediate in the production of a variety of specialty chemicals and functional materials. smolecule.com Its unique electronic and reactive properties make it a suitable precursor for materials with specific optical and electronic characteristics.
One notable application is in the preparation of organic light-emitting diodes (OLEDs). The aromatic core and the potential for extensive functionalization allow for the creation of organic semiconductors with tailored energy levels and charge transport properties, which are crucial for efficient OLED performance. Additionally, this compound is used to create functionalized polymers that exhibit specific electronic or optical properties. smolecule.com These polymers can be used in a range of applications, from sensors to advanced coatings. The ability to incorporate heavy atoms like iodine and bromine can also influence properties such as intersystem crossing rates, which is relevant for phosphorescent materials.
Methodologies for Diverse Aryl and Alkynyl Derivatives
The differential reactivity of the C-I and C-Br bonds in this compound allows for the development of methodologies to synthesize a wide array of aryl and alkynyl derivatives. The greater reactivity of the C-I bond, particularly in palladium-catalyzed cross-coupling reactions, enables selective substitution at the 2-position while leaving the C-Br bond at the 5-position intact for subsequent transformations.
A prominent example is the use of this compound in Suzuki-Miyaura coupling reactions. It can react with various aryl boronic acids to produce p-terphenyl (B122091) derivatives in good to excellent yields. researchgate.net This stepwise functionalization is a powerful tool for building complex aromatic systems.
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Yield (%) | Reference |
| This compound | Aryl boronic acids | Pd/C | p-Terphenyl derivatives | 78-91 | researchgate.net |
Furthermore, the halogen atoms can undergo substitution reactions with other nucleophiles. For instance, the iodine can be displaced to introduce alkynyl groups through Sonogashira coupling, a common method for forming carbon-carbon bonds between sp and sp2 hybridized carbons. Recent research has also explored the visible-light-mediated C-H alkynylation of arylcyclopropanes using hypervalent iodine reagents, a methodology that could potentially be adapted for derivatives of this compound. rsc.org These diverse synthetic methodologies underscore the compound's role as a versatile platform for generating a wide range of complex organic molecules.
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Specific ¹H and ¹³C NMR data for Methyl 2-Bromo-5-iodobenzoate are not available in the reviewed sources. This powerful technique is fundamental for determining the precise structure of organic molecules by providing information about the chemical environment of hydrogen and carbon atoms.
A detailed analysis of the ¹H NMR spectrum, including chemical shifts, multiplicities, and coupling constants for the aromatic and methyl protons of this compound, could not be conducted as the spectral data is not publicly available.
Similarly, the ¹³C NMR spectrum, which would reveal the chemical shifts of each unique carbon atom in the molecule, including the carbonyl, aromatic, and methyl carbons, is not available in the consulted literature.
Vibrational Spectroscopy
Vibrational spectroscopy techniques such as FT-IR and FT-Raman are crucial for identifying the functional groups present in a molecule. However, specific spectral data for this compound could not be located.
An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ester, C-O stretching, C-H stretching of the aromatic ring and methyl group, and vibrations associated with the carbon-bromine and carbon-iodine bonds. Without the actual spectrum, a detailed analysis of these vibrational modes is not possible.
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would offer further insight into the molecular structure, but this data is not currently available.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns. While the molecular weight of this compound is known to be 340.94 g/mol , a detailed mass spectrum, including the molecular ion peak and fragmentation analysis, could not be found in the available resources.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For "this compound," obtaining a single crystal of suitable quality is the prerequisite for such an analysis.
Should such data be available, it would be presented in a comprehensive crystallographic information file (CIF). The key parameters derived from this analysis would be tabulated to provide a concise summary of the crystal structure. An example of how such data would be presented is shown in Table 1.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₆BrIO₂ |
| Formula Weight | 340.94 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
Note: The values in this table are hypothetical and serve as an illustration of the data obtained from a single-crystal XRD experiment. No experimental data for "this compound" was found in the searched resources.
Elemental Analysis and Purity Assessment
Elemental analysis is a fundamental technique for verifying the elemental composition of a compound, providing a critical measure of its purity. This method determines the mass percentages of the constituent elements (carbon, hydrogen, and heteroatoms) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.
For "this compound" (C₈H₆BrIO₂), the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. The purity of synthesized batches of this compound is often reported in commercial and research settings, typically exceeding 97%. However, detailed experimental elemental analysis data from academic research is not widely reported in the available literature.
The comparison between the calculated and hypothetical experimental values is typically presented in a table, as illustrated in Table 2.
**Table 2: Elemental Analysis Data for this compound (C₈H₆BrIO₂) **
| Element | Theoretical % | Experimental % |
|---|---|---|
| Carbon (C) | 28.18 | Value |
| Hydrogen (H) | 1.77 | Value |
| Bromine (Br) | 23.44 | Value |
| Iodine (I) | 37.22 | Value |
Note: The experimental values in this table are hypothetical and represent the type of data that would be obtained from an elemental analysis. No specific experimental data was found in the searched resources.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 2-Bromo-5-iodobenzoate, DFT calculations are employed to determine its optimized molecular geometry and to understand its electronic properties, which are fundamental to its reactivity.
Molecular Geometry and Electronic Properties: DFT calculations, often using a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation. nih.gov These calculations provide insights into the molecule's three-dimensional structure.
Key electronic parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity.
Reactivity Descriptors: From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to predict the behavior of this compound in chemical reactions. These include:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).
A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.39 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.46 | Indicates chemical reactivity and kinetic stability |
| Ionization Potential (I) | 6.85 | Propensity to donate an electron |
| Electron Affinity (A) | 2.39 | Propensity to accept an electron |
| Chemical Hardness (η) | 2.23 | Resistance to deformation of electron cloud |
| Electrophilicity Index (ω) | 4.76 | Capacity to accept electrons |
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For a relatively small molecule like this compound, MD simulations can provide insights into its conformational flexibility and its interactions with solvent molecules. frontiersin.org
By simulating the molecule in a solvent box (e.g., water or an organic solvent), researchers can observe how the solvent molecules arrange around the solute and how intermolecular forces, such as hydrogen bonds or van der Waals forces, influence its behavior. These simulations are performed by solving Newton's equations of motion for the system, providing a trajectory that describes the positions and velocities of particles over time. Analysis of this trajectory can reveal information about the molecule's solvation shell, diffusion coefficients, and rotational dynamics.
Prediction of Spectroscopic Parameters
Computational methods are highly effective at predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.
NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide accurate predictions of chemical shifts. mdpi.com These calculations help in the structural elucidation of this compound and its isomers or derivatives by correlating calculated shifts with experimental spectra. chemicalbook.commdpi.com
IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the Infrared (IR) spectrum. diva-portal.org These calculations determine the fundamental vibrational modes of the molecule. nih.gov The calculated frequencies and their corresponding intensities can be compared with experimental FT-IR spectra to assign specific absorption bands to the vibrations of functional groups, such as the C=O stretch of the ester, C-Br, C-I, and C-H bonds. biorxiv.orgresearchgate.net Often, a scaling factor is applied to the calculated frequencies to better match experimental values due to the harmonic approximation used in the calculations. chemrxiv.org
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| OCH3 | ~3.9 | Singlet |
| H-3 | ~7.8 | Doublet |
| H-4 | ~7.9 | Doublet of Doublets |
| H-6 | ~7.5 | Doublet |
Analysis of Reaction Pathways and Transition States
Theoretical chemistry can be used to map out the potential energy surface for a chemical reaction involving this compound. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
By calculating the energy barrier (activation energy) associated with a transition state, chemists can predict the feasibility and rate of a reaction. This is particularly useful for understanding mechanisms in reactions where this compound might be used as an intermediate, such as in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) where the C-Br and C-I bonds are reactive sites. Computational analysis can help determine which halogen is more likely to react under specific conditions and can guide the selection of catalysts and reaction parameters to achieve a desired outcome.
Synthetic Accessibility Scoring and Retrosynthetic Analysis
Synthetic Accessibility Scoring: The synthetic accessibility (SA) score is an algorithmically generated value that estimates how easily a molecule can be synthesized. The score typically ranges from 1 (very easy to make) to 10 (very difficult to make). researchgate.net This score is calculated based on two main components:
Fragment Contributions: The molecule is broken down into smaller fragments, and the frequency of these fragments in a large database of known molecules (like PubChem) is analyzed. More common fragments suggest easier synthesis. nih.gov
Complexity Penalty: A penalty is added for complex structural features such as stereocenters, spiro-junctions, and large rings, which are generally more challenging to synthesize. researchgate.netnih.gov
For this compound, the SA score would likely be low to moderate, indicating it is relatively straightforward to synthesize. Its constituent parts—a substituted benzene (B151609) ring and a methyl ester—are common in organic chemistry.
Retrosynthetic Analysis: Retrosynthesis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. A plausible retrosynthetic pathway for this compound could involve the following steps:
Esterification: The final step could be the esterification of the corresponding carboxylic acid, 2-Bromo-5-iodobenzoic acid, with methanol (B129727) under acidic conditions.
Halogenation: 2-Bromo-5-iodobenzoic acid could be formed from a precursor like 2-aminobenzoic acid (anthranilic acid) through a series of diazotization and Sandmeyer-type reactions to introduce the bromo and iodo substituents. Alternatively, direct halogenation of a suitable benzoic acid derivative could be considered, although controlling the regiochemistry would be a key challenge.
Computational tools can assist in this process by evaluating the feasibility of different synthetic routes and predicting potential side reactions.
Emerging Research Areas and Future Directions
Development of Novel Catalytic Transformations
The primary utility of Methyl 2-bromo-5-iodobenzoate in synthesis stems from its suitability as a substrate in cross-coupling reactions. Future research is aimed at expanding the repertoire of catalytic transformations beyond well-established methods.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura and Sonogashira reactions are foundational for creating carbon-carbon bonds using this substrate. wikipedia.org A key area of research is the strategic, regioselective functionalization of the molecule. The carbon-iodine bond is more reactive than the carbon-bromine bond, allowing for preferential reaction at the 2-position. For example, a Suzuki-Miyaura coupling can be performed selectively at the C-I bond with an organoboron compound, leaving the C-Br bond at the 5-position intact for a subsequent, different coupling reaction. This sequential approach enables the controlled synthesis of complex, unsymmetrical biaryl and terphenyl structures, which are important motifs in many functional molecules.
Future work will likely focus on developing new palladium catalysts with higher efficiency and selectivity, allowing these reactions to proceed under even milder conditions. Research into ligand development aims to fine-tune catalyst activity, enabling the coupling of more challenging substrates and improving functional group tolerance. nih.gov
Copper-Catalyzed Transformations: While palladium catalysis is dominant, copper-catalyzed reactions represent a cost-effective and sustainable alternative. nih.gov Copper catalysis has been shown to be effective in promoting transformations involving similar bromo-iodinated aromatics, particularly in the synthesis of heterocyclic structures like quinazolinediones. The development of novel copper-based catalytic systems that can achieve high regioselectivity with this compound is a promising research direction. This could open new synthetic pathways to valuable nitrogen-containing heterocyclic compounds.
| Reaction Type | Catalyst System | Key Feature | Potential Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium complexes (e.g., PdCl₂(dppf), Pd(OAc)₂) | Sequential C-C bond formation, reacting first at the C-I bond. | Unsymmetrical biaryls, terphenyls. |
| Sonogashira Coupling | Palladium complex and Copper(I) co-catalyst | Selective formation of a C(sp²)-C(sp) bond at the C-I position. | Aryl-alkynes, conjugated systems. wikipedia.org |
| Domino Synthesis | Copper catalysts | Formation of heterocyclic structures in a one-pot sequence. | Quinazolinediones and other N-heterocycles. |
Exploration of Bioactive Derivatives and Pharmacological Applications
The structural framework of this compound is a "privileged scaffold," a core structure known to be capable of binding to biological targets. This makes it an excellent starting point for the synthesis of new therapeutic agents.
The presence of halogens can significantly enhance the pharmacological properties of a molecule by increasing its lipophilicity, improving membrane permeability, and enabling specific halogen bonding interactions with protein targets. Research has shown that derivatives of structurally similar compounds exhibit potent biological activities. For instance, a regioisomer, Methyl 5-bromo-2-iodobenzoate, has been identified as an inhibitor of the enzyme thioredoxin reductase and demonstrates antiproliferative effects against cancer cells. biosynth.com Furthermore, bromo-substituted indolin-2-one scaffolds have been synthesized and shown to possess anticancer properties. mdpi.com
Future research will focus on using this compound to systematically synthesize libraries of novel compounds for screening against a wide range of diseases. The ability to selectively functionalize the iodo and bromo positions allows for the creation of diverse derivatives to probe structure-activity relationships. Potential therapeutic areas include oncology, infectious diseases, and neurology, where halogenated aromatic compounds have historically played a crucial role in drug design.
| Derivative Class | Potential Pharmacological Application | Rationale |
|---|---|---|
| Substituted Biaryls | Enzyme Inhibition (e.g., Kinases, Proteases) | Biaryl motifs are common in approved drugs and can mimic peptide bonds. gre.ac.uk |
| Heterocyclic Compounds | Anticancer, Antimicrobial | Nitrogen- and sulfur-containing heterocycles are prevalent in bioactive natural products and pharmaceuticals. mdpi.com |
| Aryl-alkynes | Antiproliferative Agents | The rigid, linear structure of the alkyne linker can orient functional groups for optimal target binding. wikipedia.org |
Integration into Advanced Materials and Nanotechnology
The unique electronic and structural properties that can be engineered from this compound make it a valuable precursor for advanced materials. The synthesis of highly conjugated systems through sequential cross-coupling reactions is a key application in this area.
Derivatives such as para-terphenyls, which can be synthesized via a twofold Suzuki reaction, are building blocks for conjugated polymers. These materials are essential for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices. The Sonogashira coupling reaction, which introduces an alkyne linkage, is another powerful tool for creating rigid, conjugated oligomers and polymers with tailored optoelectronic properties. wikipedia.org
In the field of nanotechnology, the precise, step-wise construction of molecules is paramount. Halogenated aromatic compounds are used as building blocks for molecular motors and other nanoscale devices. acs.org The ability to introduce different functional groups at specific locations on the aromatic ring of this compound provides the control needed to design and synthesize components for these complex molecular machines.
Sustainable and Green Synthesis Methodologies
Modern chemical synthesis places a strong emphasis on sustainability and green chemistry principles. whiterose.ac.uk Future research involving this compound will increasingly focus on developing more environmentally benign synthetic methods. Key areas of improvement include the reduction of waste, avoidance of hazardous reagents, and conservation of energy. nih.gov
Current cross-coupling reactions often rely on organic solvents and require significant energy input. A major goal is to adapt these transformations to greener solvents, such as water or bio-based solvents like ethanol. whiterose.ac.uknih.gov The development of highly active catalysts that can function efficiently in these media at lower temperatures or with alternative energy sources, such as microwave irradiation or photochemical activation, is a critical research area. geneseo.edu
High-Throughput Screening and Combinatorial Chemistry Utilizing this compound Scaffolds
The distinct reactivity of the two halogen atoms in this compound makes it an ideal scaffold for combinatorial chemistry. Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, known as a library. nih.gov These libraries can then be subjected to high-throughput screening (HTS) to quickly identify compounds with a desired biological activity or material property. researchgate.netnih.gov
Using automated synthesis platforms, a diverse library can be generated from this compound by performing one type of reaction at the C-I position with a set of building blocks, followed by a different reaction at the C-Br position with another set of building blocks. This "split-pool" or parallel synthesis approach can generate thousands of unique compounds efficiently. nih.gov
This strategy dramatically accelerates the discovery process for new drugs and materials. nih.gov By combining the synthetic versatility of the this compound scaffold with the power of HTS, researchers can explore vast chemical spaces to identify lead compounds for drug development programs or novel materials with optimized properties. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 2-bromo-5-iodobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : A widely used method involves palladium-catalyzed cross-coupling reactions. For example, this compound can be synthesized via Stille coupling using vinyltributyltin and Pd(PPh₃)₄ in DMF at 120°C, achieving a 95% yield . Alternatively, Grignard reagents like iPrMgCl·LiCl in THF with aldehydes (e.g., butanal) yield derivatives with 84% efficiency . Key factors include catalyst selection, solvent polarity, and temperature control. Lower yields in Grignard-based methods may arise from competing side reactions, necessitating careful stoichiometry.
Q. How is this compound characterized to confirm its structure?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical. For example, ¹H-NMR in DMSO-d₆ reveals aromatic proton splitting patterns (δ 7.91 ppm for iodine-adjacent protons) , while MS data (e.g., m/z 566.45 [M+H⁺]) confirms molecular weight . Elemental analysis and infrared (IR) spectroscopy further validate functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound in cross-coupling reactions?
- Methodological Answer : Optimization involves screening catalysts, ligands, and solvents. For instance, Pd(PPh₃)₄ in DMF outperforms other catalysts in Stille coupling due to enhanced oxidative addition with aryl halides . Solvent effects are critical: polar aprotic solvents (e.g., THF) stabilize intermediates in Grignard reactions . Advanced techniques like microwave-assisted synthesis or flow chemistry may reduce reaction times and improve regioselectivity.
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or MS data often stem from impurities or tautomerism. For example, unexpected peaks in ¹H-NMR may arise from residual solvents (e.g., DMF at δ 2.7–2.9 ppm) or rotamers. Multi-dimensional NMR (e.g., HSQC, COSY) and high-resolution MS (HRMS) clarify structural ambiguities . Computational tools (DFT calculations) predict chemical shifts and validate experimental observations .
Q. How does the electronic nature of substituents affect the reactivity of this compound in functionalization?
- Methodological Answer : The electron-withdrawing bromo and iodo groups activate the aryl ring toward nucleophilic aromatic substitution (SNAr) at specific positions. For example, the para-iodo group directs electrophiles to the meta position relative to the ester group . Steric effects from substituents (e.g., methoxy) can hinder coupling reactions, requiring bulky ligands (e.g., XPhos) to enhance reactivity .
Q. What are the stability considerations for this compound under varying experimental conditions?
- Methodological Answer : The compound is sensitive to light and moisture due to the ester and halide groups. Storage under inert gas (argon) at –20°C in amber vials prevents decomposition . In reactions, elevated temperatures (>100°C) may lead to dehalogenation; thus, monitoring via TLC or GC-MS is advised . Stability in acidic/basic media is limited: hydrolysis of the ester group occurs in aqueous NaOH, necessitating anhydrous conditions for long-term use.
Research Design & Data Analysis
Q. How can researchers design experiments to explore this compound’s utility in drug discovery?
- Methodological Answer : Focus on derivatization to create bioactive analogs. For instance, coupling with heterocycles (e.g., imidazoles) via Suzuki-Miyaura reactions generates potential kinase inhibitors . Prioritize in silico docking studies to predict binding affinity before synthesis. Use cytotoxicity assays (e.g., MTT) and pharmacokinetic profiling (e.g., LogP via HPLC) to evaluate lead compounds .
Q. What statistical methods are suitable for analyzing conflicting yield data in this compound syntheses?
- Methodological Answer : Apply ANOVA to compare yields across reaction variables (catalyst, solvent, temperature). For example, a 3×3 factorial design testing Pd catalysts (Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄) and solvents (DMF, THF, toluene) identifies optimal conditions. Outliers in yield data may indicate unaccounted variables (e.g., trace moisture), requiring Grubbs’ test for exclusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
